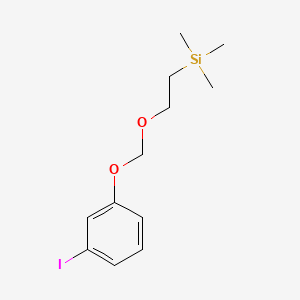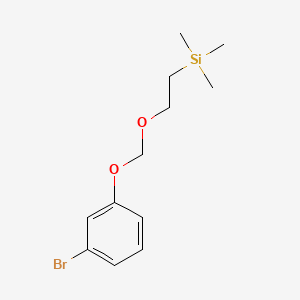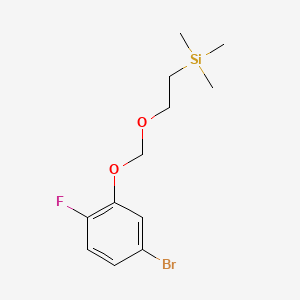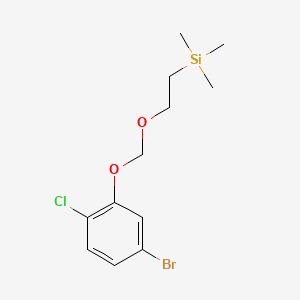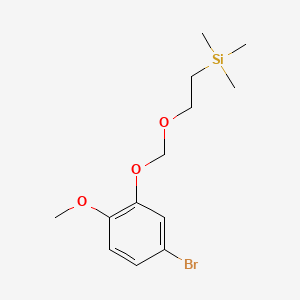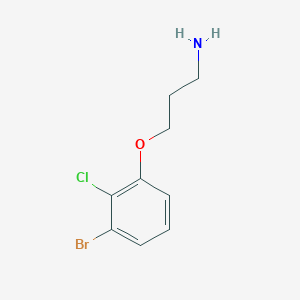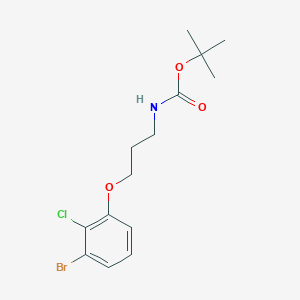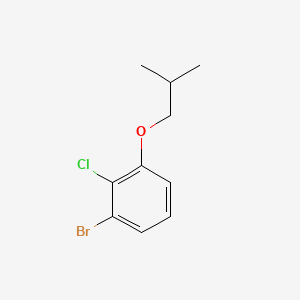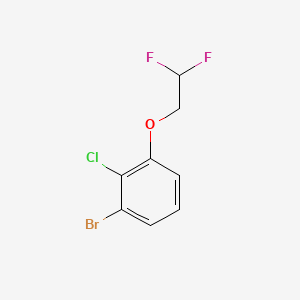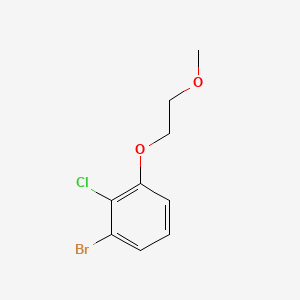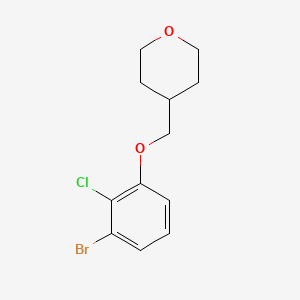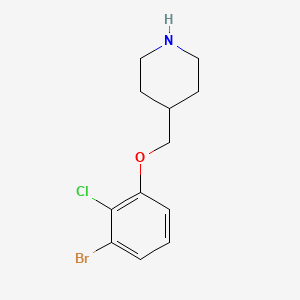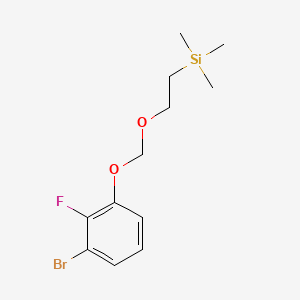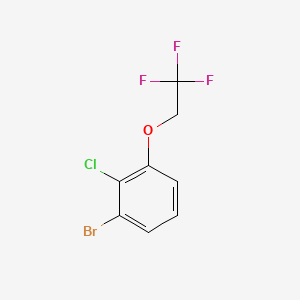
1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene can be achieved through several synthetic routes. One common method involves the electrophilic substitution reaction of 1-bromo-2-chlorobenzene with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions typically include the use of a strong acid, such as sulfuric acid, to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The trifluoroethoxy group can undergo oxidation under specific conditions, leading to the formation of corresponding carbonyl compounds.
Reduction Reactions: The aromatic ring can be reduced using reagents such as lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding interactions with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-chlorobenzene: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
1-Bromo-3-chlorobenzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1-Bromo-4-chlorobenzene: Another isomer with distinct chemical behavior due to the position of the substituents.
The presence of the trifluoroethoxy group in this compound imparts unique properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-5-2-1-3-6(7(5)10)14-4-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCXNGPVJALBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
